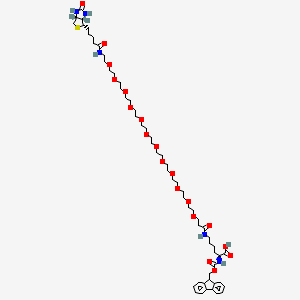
Balsalazide Disodium
Descripción general
Descripción
La balsalazida disódica es un fármaco antiinflamatorio que se utiliza principalmente en el tratamiento de enfermedades inflamatorias intestinales como la colitis ulcerosa. Es un profármaco que libera mesalazina (ácido 5-aminosalicílico) en el colon, que es el componente activo responsable de sus efectos terapéuticos . La balsalazida disódica es conocida por su capacidad de administrar el agente activo directamente al intestino grueso, evitando el intestino delgado, lo que es particularmente beneficioso para tratar afecciones localizadas en el colon .
Aplicaciones Científicas De Investigación
La balsalazida disódica tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran la ruptura de enlaces azo y el diseño de profármacos.
Biología: La investigación sobre su metabolismo e interacción con la microbiota intestinal proporciona información sobre los mecanismos de administración y activación de fármacos.
Medicina: La balsalazida disódica se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la colitis ulcerosa y potencialmente otras enfermedades inflamatorias intestinales
Mecanismo De Acción
La balsalazida disódica es un profármaco que se escinde enzimáticamente en el colon por azorreducción bacteriana para liberar mesalazina (ácido 5-aminosalicílico). La mesalazina ejerce sus efectos antiinflamatorios al inhibir la producción de metabolitos del ácido araquidónico, que están involucrados en el proceso inflamatorio . Los objetivos moleculares incluyen las vías de ciclooxigenasa y lipooxigenasa, que son clave en la síntesis de mediadores proinflamatorios .
Safety and Hazards
Métodos De Preparación
La síntesis de balsalazida disódica implica varios pasos clave, incluida la acilación, la hidrogenación catalítica y las reacciones de diazotación. Un método común comienza con la acilación del ácido para-aminobenzoico con glicina para formar ácido 4-aminohipúrico. Este intermedio se somete entonces a ácido nitroso para formar la sal de diazonio, que posteriormente reacciona con ácido salicílico para producir balsalazida . Los métodos de producción industrial a menudo utilizan agua como disolvente y emplean condiciones de reacción suaves para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La balsalazida disódica experimenta varias reacciones químicas, que incluyen:
Oxidación: La balsalazida se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.
Sustitución: La diazotación seguida de reacciones de acoplamiento son pasos clave en su síntesis
Los reactivos comunes utilizados en estas reacciones incluyen ácido nitroso para la diazotación y ácido salicílico para el acoplamiento. Los principales productos formados a partir de estas reacciones son mesalazina y 4-aminobenzoil-β-alanina .
Comparación Con Compuestos Similares
La balsalazida disódica a menudo se compara con otros aminosalicilatos como la mesalazina y la sulfasalazina. Si bien todos estos compuestos se utilizan para tratar enfermedades inflamatorias intestinales, la balsalazida disódica es única en su capacidad de administrar mesalazina directamente al colon, lo que aumenta su eficacia terapéutica . Los compuestos similares incluyen:
Mesalazina: Administra directamente ácido 5-aminosalicílico pero se absorbe en el intestino delgado.
Sulfasalazina: Un profármaco que libera mesalazina y sulfapiridina, esta última puede causar efectos secundarios.
El sistema de administración dirigido de la balsalazida disódica y sus efectos secundarios reducidos lo convierten en la elección preferida para muchos pacientes .
Propiedades
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)






![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)


![(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one](/img/structure/B1450723.png)


